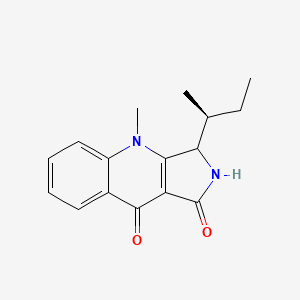
QuinolactacinA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolactacin A is a natural product belonging to the class of N-methyl-4-quinolones. It is derived from fungi, specifically from the Penicillium species. This compound exhibits a wide range of biological activities, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of Quinolactacin A involves a nonribosomal peptide synthetase pathway. This pathway has been reconstituted heterologously and involves in vitro enzymatic synthesis . The N-desmethyl analog of Quinolactacin A can be accessed through the construction of a hybrid bacterial and fungal pathway in a heterologous host .
Industrial Production Methods
the use of heterologous reconstitution and in vitro enzymatic synthesis suggests potential for scalable production methods involving microbial fermentation and biotechnological approaches .
Análisis De Reacciones Químicas
Types of Reactions
Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .
Common Reagents and Conditions
Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .
Aplicaciones Científicas De Investigación
Quinolactacin A has a wide range of scientific research applications:
Mecanismo De Acción
Quinolactacin A exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, Quinolactacin A increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound also interacts with other molecular targets, contributing to its broad spectrum of biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinolactacin B and C: These are other quinolone compounds derived from the Penicillium species.
Fluoroquinolones: A class of synthetic antibiotics that also contain the quinolone core.
Uniqueness of Quinolactacin A
Quinolactacin A is unique due to its natural origin and the presence of the N-methyl-4-quinolone structure. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1 |
Clave InChI |
FLHQAMWKNPOTDV-LLTODGECSA-N |
SMILES isomérico |
CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
SMILES canónico |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



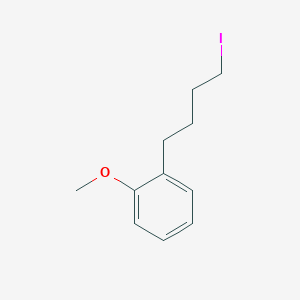


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)


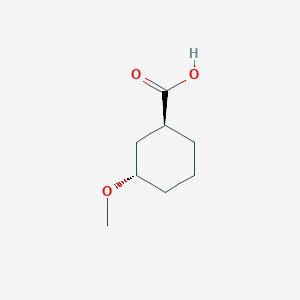
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
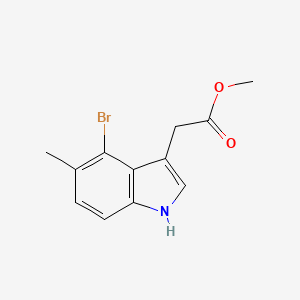

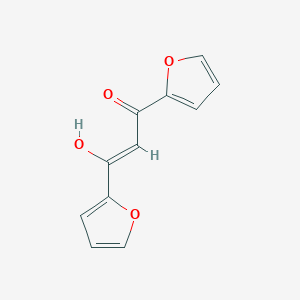
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
![Bicyclo[3.1.1]heptan-1-ol](/img/structure/B12278853.png)
